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molecular formula C7H10ClN3O B077607 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 13012-26-5

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No. B077607
M. Wt: 187.63 g/mol
InChI Key: JPMVSOQQUQLZJU-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

NaH (60% dispersion in oil, 0.201 g, 5.02 mmol, 2 eq) was added to a stirred solution of 4-chloro-6-methoxypyrimidin-2-amine (0.400 g, 2.51 mmol, 1 eq, Aldrich) and MeI (0.5 ml, 1.07 g, 7.52 mmol, 3 eq) in 2 ml anhydrous DMF at 0° C. After 1 h the reaction was quenched with water and diluted with EtOAc. The layers were separated. The organic layer was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.180 g (0.96 mmol, 38% yield) of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
Name
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=C(N)[N:5]=1.CI.[CH3:15][N:16]([CH:18]=O)[CH3:17]>>[Cl:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[C:18]([N:16]([CH3:15])[CH3:17])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.201 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)OC)N
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the reaction was quenched with water
Duration
1 h
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mmol
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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